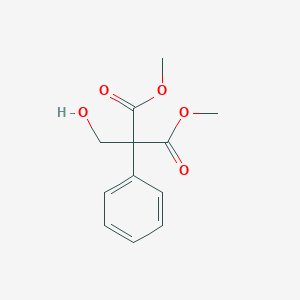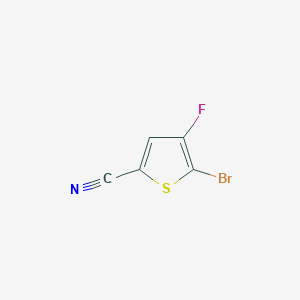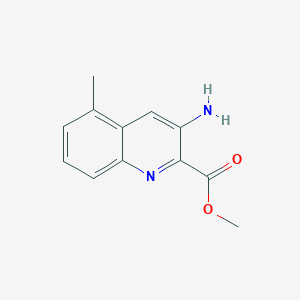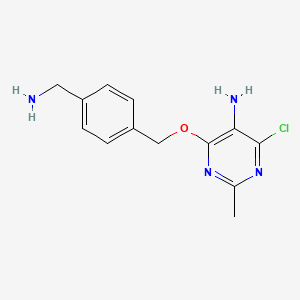
4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a chloromethyl group and an aminomethylbenzyl ether moiety, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(aminomethyl)benzyl alcohol with 6-chloro-2-methylpyrimidin-5-amine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution of the chloro group can produce a variety of new derivatives with different functional groups.
Applications De Recherche Scientifique
4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine exerts its effects depends on its specific interactions with molecular targets. The aminomethyl and chloro groups can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways involved would require further investigation through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzyl alcohol: Shares the aminomethylbenzyl moiety but lacks the pyrimidine ring.
6-Chloro-2-methylpyrimidin-5-amine: Contains the pyrimidine ring with chloro and methyl substitutions but lacks the aminomethylbenzyl ether group.
Uniqueness
4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15ClN4O |
|---|---|
Poids moléculaire |
278.74 g/mol |
Nom IUPAC |
4-[[4-(aminomethyl)phenyl]methoxy]-6-chloro-2-methylpyrimidin-5-amine |
InChI |
InChI=1S/C13H15ClN4O/c1-8-17-12(14)11(16)13(18-8)19-7-10-4-2-9(6-15)3-5-10/h2-5H,6-7,15-16H2,1H3 |
Clé InChI |
ADXQYFAZBOKRHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)N)OCC2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


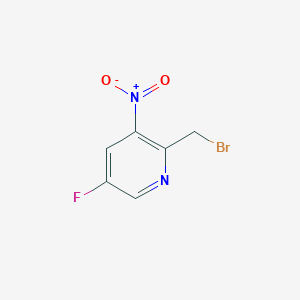
![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
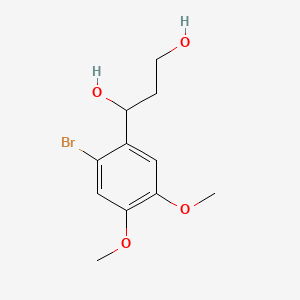

![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)

